6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid
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Overview
Description
6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid typically involves the annulation of o-amino benzamides with thiols. This one-pot intermolecular reaction is efficient and does not require transition metals or external oxidants . The reaction conditions are mild, and the method shows good functional group tolerance, making it suitable for the synthesis of various quinazolinone derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The hexanoic acid chain can be substituted with different functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the quinazolinone core.
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and physicochemical properties, making them valuable for further research and development.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens and cancer cells . The compound can impair the integrity of cell membranes, inhibit DNA synthesis, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar core structure and exhibit antibacterial and anticancer activities.
Quinazolin-4(3H)-ones: These derivatives are synthesized via similar synthetic routes and have shown potential as antibacterial agents.
3H-quinazolin-4-ones: These compounds have been studied for their analgesic and anti-inflammatory activities.
Uniqueness
6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is unique due to its specific structure, which combines the quinazolinone core with a hexanoic acid chain. This unique structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(4-oxoquinazolin-3-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)8-2-1-5-9-16-10-15-12-7-4-3-6-11(12)14(16)19/h3-4,6-7,10H,1-2,5,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWYDYWBVOVLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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